

Structure and chemical properties of (Rac)-Benpyrine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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(Rac)-Benpyrine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Benpyrine is a racemic small molecule that has emerged as a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF- α). As a key mediator of inflammation, TNF- α is a critical therapeutic target for a range of autoimmune and inflammatory diseases. (Rac)-Benpyrine functions by directly binding to TNF- α , thereby blocking its interaction with its receptor, TNFR1. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of (Rac)-Benpyrine, intended to support further research and development efforts.

Structure and Chemical Identity

(Rac)-Benpyrine is the racemic form of Benpyrine. Its chemical structure is characterized by a purine moiety linked to a pyrrolidinone core.

• IUPAC Name: (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one

CAS Number: 1333714-43-4



Molecular Formula: C16H16N6O

Molecular Weight: 308.34 g/mol

Structure:

Caption: Chemical structure of Benpyrine.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of **(Rac)-Benpyrine** is not fully available in the public domain. The following table summarizes available data and predicted values from widely accepted computational models. Researchers are advised to experimentally verify these properties for their specific applications.

Property	Value	Source
Melting Point	Not available	Experimental data not found
рКа	Predicted: ~4.5 (purine N), ~1.5 (pyrrolidinone N)	In silico prediction
logP	Predicted: ~1.8	In silico prediction
Solubility		
DMSO	4.4 mg/mL (14.27 mM)[1]	Published data
DMF	1 mg/mL	Published data
Aqueous Buffer (in vivo formulation)	1 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1]	Published data

Synthesis

A detailed, step-by-step synthesis protocol for **(Rac)-Benpyrine** has not been published. However, based on the synthesis of analogous 2,6,9-trisubstituted purine derivatives, a plausible synthetic route can be proposed. The general strategy involves the sequential nucleophilic aromatic substitution on a di-substituted purine scaffold.



Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for (Rac)-Benpyrine.

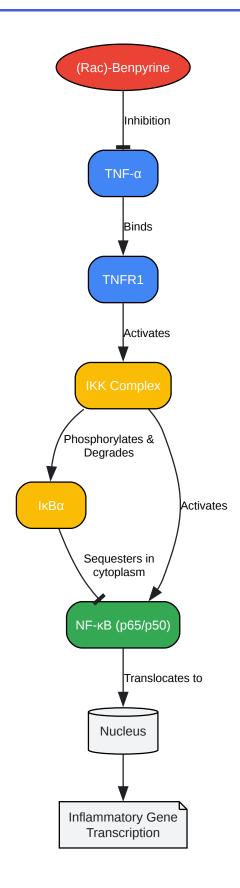
This proposed pathway involves an initial alkylation of the N9 position of 2,6-dichloropurine, followed by a nucleophilic aromatic substitution at the C6 position with the appropriate aminopyrrolidinone derivative. The final step would involve a similar substitution at the C2 position. The synthesis of 2,6,9-trisubstituted purines often requires careful control of reaction conditions to achieve the desired regioselectivity.[1][2][3][4]

Mechanism of Action: TNF-α Inhibition

(Rac)-Benpyrine exerts its anti-inflammatory effects by directly targeting TNF- α . It binds to TNF- α and allosterically inhibits its interaction with its primary receptor, TNFR1. This disruption of the TNF- α /TNFR1 signaling cascade is central to its therapeutic potential.

Signaling Pathway Inhibition:





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Caption: Inhibition of the NF-кВ signaling pathway by (Rac)-Benpyrine.



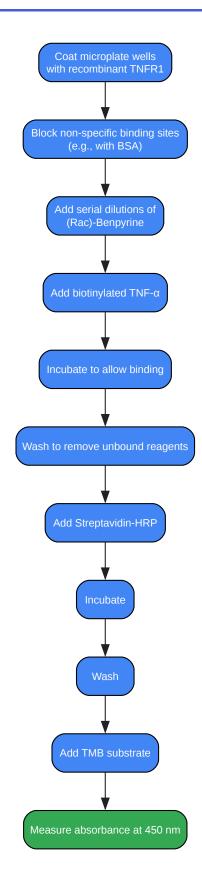
The binding of TNF- α to TNFR1 typically leads to the recruitment of adaptor proteins and the activation of the IkB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IkB α , leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-kB (a heterodimer of p50 and p65 subunits) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. **(Rac)-Benpyrine**, by preventing the initial TNF- α /TNFR1 interaction, effectively blocks this entire downstream signaling cascade.

Experimental Protocols In Vitro Assay: TNF-α/TNFR1 Interaction ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the inhibitory effect of (Rac)-Benpyrine on the binding of TNF- α to its receptor, TNFR1.

Experimental Workflow:





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Caption: Workflow for the TNF- α /TNFR1 interaction ELISA.



A detailed protocol would involve optimizing concentrations of TNFR1 coating, biotinylated TNF- α , and streptavidin-HRP, as well as incubation times and temperatures. The resulting data will allow for the calculation of an IC50 value for **(Rac)-Benpyrine**.

Cell-Based Assay: NF-kB Nuclear Translocation in RAW264.7 Macrophages

This immunofluorescence-based assay visualizes and quantifies the inhibition of TNF- α -induced NF- κ B nuclear translocation by **(Rac)-Benpyrine** in a relevant cell line.

Methodology Outline:

- Cell Culture: Seed RAW264.7 murine macrophage cells on coverslips in a multi-well plate and culture overnight.
- Pre-treatment: Treat the cells with varying concentrations of (Rac)-Benpyrine for a specified period (e.g., 1-2 hours).
- Stimulation: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) or recombinant TNF-α to induce NF-κB activation.
- Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100).
- Immunostaining:
 - Incubate with a primary antibody specific for the p65 subunit of NF-κB.
 - Wash and incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with a DNA dye such as DAPI.
- Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

In Vivo Model: Collagen-Induced Arthritis in Mice



The collagen-induced arthritis (CIA) model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

General Protocol:

- Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1J) at the base of the tail.
- Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
- Treatment: Begin oral administration of (Rac)-Benpyrine or a vehicle control at a
 predetermined time point, typically around the expected onset of arthritis.
- Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.
- Histological Analysis: At the end of the study, collect joints for histological examination to assess cartilage and bone erosion, and synovial inflammation.

Conclusion

(Rac)-Benpyrine is a promising small molecule inhibitor of TNF- α with demonstrated in vitro and in vivo activity. Its mechanism of action, involving the direct blockade of the TNF- α /TNFR1 interaction, makes it an attractive candidate for the development of novel therapies for inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their future investigations. Further studies to fully elucidate its physicochemical properties and to develop a scalable synthetic route are warranted.

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- To cite this document: BenchChem. [Structure and chemical properties of (Rac)-Benpyrine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2893584#structure-and-chemical-properties-of-rac-benpyrine]

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